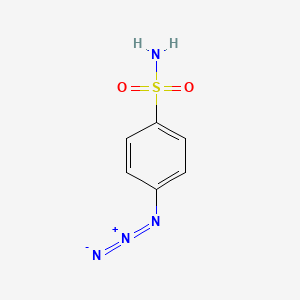

4-Azidobenzenesulfonamide

描述

属性

IUPAC Name |

4-azidobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEFHQIOSJWWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36326-86-0 | |

| Record name | NSC80928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-azidobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Diazotization of 4-Aminobenzenesulfonamide

4-Aminobenzenesulfonamide is dissolved in hydrochloric acid (6M) under ice-cooled conditions (0–5°C). Sodium nitrite (NaNO₂) is added gradually to generate the diazonium salt intermediate. The low temperature prevents premature decomposition of the diazonium species, which is highly reactive and prone to side reactions such as hydrolysis.

Key Reaction Conditions:

-

Temperature: 0–5°C

-

Acid Concentration: 6M HCl

-

Molar Ratio: 1:1 (4-aminobenzenesulfonamide : NaNO₂)

Optimization of Reaction Conditions

Critical variables influencing yield and purity include:

| Parameter | Optimal Range | Effect on Reaction Outcome |

|---|---|---|

| Temperature | 0–5°C (diazotization) | Minimizes diazonium salt decomposition |

| Solvent Polarity | Acetone/water | Enhances azide solubility and reactivity |

| NaN₃ Concentration | 1.2–1.5 equivalents | Prevents overuse and side reactions |

Challenges:

-

Azide Safety: Sodium azide is toxic and explosive; strict temperature control and waste neutralization protocols are essential.

-

By-Product Formation: Competing hydrolysis reactions may generate phenolic by-products if pH exceeds 3.

Industrial-Scale Production Considerations

Scaling the diazotization-azide substitution method requires addressing:

-

Exothermic Reactions: Jacketed reactors with cooling systems to manage heat during diazotization.

-

Waste Management: Neutralization of residual azides using nitrous acid or cerium(IV) ammonium nitrate.

-

Cost Efficiency: Recycling solvents like acetone reduces operational expenses.

Analytical Characterization

Synthetic products are validated using:

-

NMR Spectroscopy: Confirms aromatic proton environments (δ 7.5–8.0 ppm) and sulfonamide groups.

-

IR Spectroscopy: Detects N₃⁻ asymmetric stretching at ~2100 cm⁻¹.

-

High-Resolution Mass Spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 199.08).

Comparative Analysis of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Diazotization-Azide | High specificity, room-temperature | Azide handling risks, moderate yields |

| High-Pressure | High yields, scalability | Limited to hydrazine derivatives |

Recent Advances in Synthesis Methodologies

Emerging strategies include:

-

Flow Chemistry: Continuous diazotization in microreactors to improve safety and yield.

-

Electrochemical Azidation: Direct introduction of azide groups via electrochemical activation, reducing reagent waste.

化学反应分析

反应类型: 4-叠氮基苯磺酰胺会发生各种化学反应,包括:

取代反应: 叠氮基团可以参与亲核取代反应,导致形成不同的衍生物。

还原反应: 叠氮基团可以在适当条件下还原为胺基团。

环加成反应: 叠氮基团可以与炔烃发生 1,3-偶极环加成反应,形成三唑.

常用试剂和条件:

取代反应: 常用试剂包括胺或醇等亲核试剂。

还原反应: 还原剂如存在催化剂的氢气或氢化铝锂。

环加成反应: 炔烃和铜 (I) 催化剂通常用于点击化学反应.

主要形成的产物:

取代反应: 各种取代的苯磺酰胺。

还原反应: 4-氨基苯磺酰胺。

环加成反应: 1,2,3-三唑衍生物.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

4-Azidobenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in bacterial folate synthesis. This inhibition disrupts bacterial growth by depleting folate levels necessary for DNA synthesis, making it a potential candidate for developing new antibiotics.

Cancer Research

The compound also shows promise in oncology by inhibiting carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. Inhibition of CA IX leads to reduced tumor cell proliferation and induces apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7 .

Materials Science

Photoresponsive Materials

In materials science, this compound is utilized in the synthesis of photoresponsive materials. Its azide group allows for photochemical transformations, enabling the development of functionalized polymers that can respond to light stimuli.

Dyes and Pigments

The compound is also employed in the synthesis of dyes and pigments due to its ability to undergo various chemical transformations, which can be tailored for specific applications in industrial settings.

Biological Research

Enzyme Mechanisms and Protein Interactions

this compound serves as a valuable tool for studying enzyme mechanisms and protein interactions through photoaffinity labeling. This technique allows researchers to investigate binding sites and interaction dynamics within biological systems.

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited both Gram-positive and Gram-negative bacteria by targeting DHPS. The compound's structural characteristics were crucial for its activity, highlighting the importance of the azide group in conferring unique reactivity compared to other benzenesulfonamide derivatives.

Cancer Cell Proliferation

Research indicated that treatment with this compound resulted in a significant decrease in cell viability and increased apoptosis rates in breast cancer cell lines. The mechanism was linked to its inhibitory effects on CA IX, disrupting metabolic pathways critical for tumor growth .

作用机制

4-叠氮基苯磺酰胺的作用机制主要涉及其作为光亲和标记的能力。在暴露于紫外线后,叠氮基团形成一个高度反应性的氮烯中间体,该中间体可以与附近的生物分子共价结合。 这种特性使其适用于研究分子相互作用并确定蛋白质上的结合位点 .

类似化合物:

4-氨基苯磺酰胺: 4-叠氮基苯磺酰胺合成的先驱。

4-硝基苯磺酰胺: 另一个具有不同反应性的苯磺酰胺衍生物。

4-氯苯磺酰胺: 结构类似,但具有氯取代基而不是叠氮基团.

独特性: 4-叠氮基苯磺酰胺因其叠氮基团而独一无二,该基团赋予了独特的反应性,并允许特定应用,例如光亲和标记和点击化学。 这使它有别于缺乏叠氮功能的其他苯磺酰胺衍生物 .

相似化合物的比较

Comparison with Structurally Similar Sulfonamides

4-Azidobenzenesulfonamide

- Functional Group : Para-azide (-N₃).

- Reactivity : Undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation and polymer functionalization.

- Applications: Used in polynorbornene functionalization (Table 3.3, entry 2), achieving high amination yields (comparable to nitro derivatives) while enabling post-modification via click chemistry .

4-Nitrobenzenesulfonamide

- Functional Group: Para-nitro (-NO₂).

- Reactivity : Acts as a labile protecting group for amines; nitro groups are reducible to amines under mild conditions.

- Applications : Effective in PNB polymerization (Table 3.2, entry 3) but lacks click chemistry compatibility. Post-deprotection yields free amines for downstream modifications .

4-(Azidomethyl)-Benzenesulfonamide

- Functional Group : Azidomethyl (-CH₂N₃) at the para position.

- Reactivity : Similar azide-based reactivity but with altered steric and electronic properties due to the methylene spacer.

- Applications: Synthesized in 85% yield (vs.

4-Methylbenzenesulfonamide

- Functional Group : Para-methyl (-CH₃).

- Reactivity : Lacks reactive handles (azide/nitro) but exhibits enhanced solubility in organic solvents.

- Applications : Widely used in pharmaceuticals (e.g., antibacterial, anti-convulsant agents) due to its stability and bioavailability .

Comparative Data Table

Research Findings and Implications

- Click Chemistry Advantage : this compound’s azide group provides a unique edge over nitro or methyl derivatives in bioconjugation, as seen in PNB functionalization .

- Solubility Trade-offs : While 4-methylbenzenesulfonamide offers better solubility for drug delivery, this compound’s reactivity justifies its use despite solubility challenges .

- Synthetic Optimization : The high yield (93%) of this compound underscores efficient synthetic routes, though solvent selection remains critical .

生物活性

4-Azidobenzenesulfonamide (CAS No. 36326-86-0) is a compound with notable biological activity, particularly in the fields of microbiology and oncology. Its structure features an azide group that enhances its reactivity and potential as a therapeutic agent. This article delves into the various biological activities of this compound, including its mechanisms of action, pharmacokinetics, and effects on different cell types.

Target Enzymes:

The primary biological targets of this compound include:

- Dihydropteroate Synthase (DHPS): A key enzyme in bacterial folate synthesis, where this compound acts as a competitive inhibitor. This inhibition disrupts bacterial growth by depleting folate levels necessary for DNA synthesis.

- Carbonic Anhydrase IX (CA IX): Overexpressed in various tumors, CA IX is inhibited by this compound, leading to reduced tumor cell proliferation and apoptosis.

Biochemical Pathways

The compound's action significantly impacts the folic acid metabolism cycle , crucial for both bacterial survival and cancer cell proliferation. By inhibiting DHPS, this compound effectively halts the folate synthesis pathway in bacteria, resulting in their death. In cancer cells, the inhibition of CA IX disrupts pH regulation and metabolic pathways that support tumor growth.

Pharmacokinetics

This compound is characterized by:

- Absorption: It is readily absorbed when administered orally.

- Distribution: The compound shows efficient uptake in cancer cells, particularly those overexpressing CA IX, and accumulates in the cytoplasm of bacterial cells to exert its inhibitory effects .

- Stability: Laboratory studies indicate that the compound remains stable under controlled conditions, allowing for sustained biological activity over time.

Biological Effects

Antibacterial Activity:

Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been demonstrated through in vitro studies where it inhibited the growth of various bacterial strains.

Anticancer Activity:

In cancer research, particularly involving breast cancer cell lines such as MDA-MB-231 and MCF-7, this compound has shown promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism involves the inhibition of CA IX, which is crucial for maintaining the acidic microenvironment favorable for tumor growth .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Inhibition of Bacterial Growth:

- A study demonstrated that at lower concentrations, this compound effectively inhibited bacterial growth without significant toxicity to host cells.

- Cancer Cell Proliferation:

- Molecular Docking Studies:

Summary Table of Biological Activities

| Activity Type | Target Enzyme/Cell Type | Mechanism | Result |

|---|---|---|---|

| Antibacterial | DHPS | Competitive inhibition | Inhibition of bacterial growth |

| Anticancer | CA IX | Inhibition leading to apoptosis | Reduced tumor cell proliferation |

| Molecular Interaction | DHPS & CA IX | Binding to active sites | Confirmed potency via docking studies |

常见问题

Q. What are the optimal synthetic conditions for 4-Azidobenzenesulfonamide, and how do variables like temperature and solvent affect yield?

Methodology :

- Use a stepwise approach: First, synthesize the sulfonamide core via sulfonation of aniline derivatives, followed by azide introduction via diazotization and sodium azide substitution.

- Optimize reaction parameters (e.g., 0–5°C for diazotization to prevent side reactions) and solvent polarity (e.g., acetone/water mixtures for click chemistry compatibility) .

- Monitor purity via thin-layer chromatography (TLC) and characterize intermediates using -NMR and HRMS .

Q. How can researchers safely handle this compound in laboratory settings?

Methodology :

- Wear PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of azide-containing aerosols.

- Store separately from reducing agents (e.g., metals, sulfides) to prevent explosive azide decomposition.

- Dispose of waste via approved hazardous waste protocols, emphasizing neutralization of residual azides before disposal .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodology :

- NMR : Confirm sulfonamide backbone ( ppm for aromatic protons) and azide group (no direct signal but inferred via IR).

- IR : Identify N stretching vibrations ().

- HRMS : Validate molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodology :

- Hypothesis-driven testing : Use enzyme inhibition assays (e.g., carbonic anhydrase) with IC determination. Include positive controls (e.g., acetazolamide) and structure-activity relationship (SAR) analysis of substituents.

- Cell-based assays : Assess cytotoxicity (MTT assay) and specificity (e.g., cancer vs. normal cell lines).

- Data validation : Replicate results ≥3 times and use statistical tools (e.g., ANOVA) to confirm significance .

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodology :

- Meta-analysis : Compare experimental conditions (e.g., buffer pH, enzyme sources) across studies.

- Error analysis : Quantify uncertainties in assay protocols (e.g., pipetting accuracy, temperature fluctuations).

- Computational docking : Use software like AutoDock to reconcile discrepancies between in vitro and in silico binding affinities .

Q. What computational strategies are effective for modeling this compound’s reactivity and stability?

Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict azide group stability under thermal/mechanical stress.

- MD simulations : Simulate solvent interactions (e.g., water, DMSO) to assess aggregation tendencies.

- PubChem data : Cross-reference computed properties (e.g., logP, polar surface area) with experimental data for validation .

Q. How can time-resolved studies improve understanding of this compound’s photochemical behavior?

Methodology :

- Laser flash photolysis : Track transient species (e.g., nitrenes) generated under UV light.

- Quenching experiments : Use scavengers (e.g., triethylamine) to identify reactive intermediates.

- Kinetic modeling : Derive rate constants for azide decomposition pathways using pseudo-first-order approximations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。